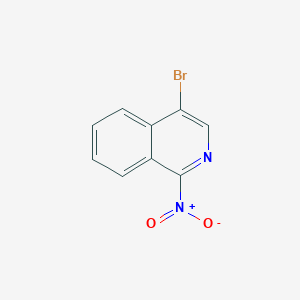

4-Bromo-1-nitroisoquinoline

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-1-nitroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-8-5-11-9(12(13)14)7-4-2-1-3-6(7)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEQNRTAXJQOUSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=C2[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90570787 | |

| Record name | 4-Bromo-1-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182184-81-2 | |

| Record name | 4-Bromo-1-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1-nitro-isoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Transformation Pathways of 4 Bromo 1 Nitroisoquinoline

Functional Group Interconversions of the Nitro Moiety

The primary transformation of the nitro group in 4-Bromo-1-nitroisoquinoline is its reduction to the corresponding amino functionality, yielding 4-amino-1-bromoisoquinoline. This conversion is a critical step as it transforms the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the molecule's electronic properties and reactivity. The resulting primary aromatic amine is a key intermediate for a variety of further functionalizations.

The conversion of the nitro group of this compound to an amine is a common and well-established transformation in organic synthesis. Several methods are available, ranging from catalytic hydrogenation to the use of metallic reducing agents in acidic media. The choice of method often depends on the desired selectivity and the presence of other functional groups in the molecule. For a bromo-substituted compound, care must be taken to select conditions that minimize hydrodehalogenation (the undesired removal of the bromine atom).

Catalytic hydrogenation is a widely used method for the reduction of nitroarenes due to its efficiency and the clean nature of the reaction, which typically produces water as the only byproduct. rsc.org This method involves treating the substrate with hydrogen gas in the presence of a metal catalyst.

Commonly employed catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), and Raney nickel. firsthope.co.in The reaction is typically carried out in solvents such as ethanol (B145695), methanol (B129727), or ethyl acetate (B1210297) at pressures ranging from atmospheric to several atmospheres. While highly effective for nitro group reduction, catalytic hydrogenation can sometimes lead to the competitive reduction of other functional groups, including the cleavage of carbon-halogen bonds. digitellinc.com For substrates like this compound, careful selection of the catalyst and reaction conditions is crucial to selectively reduce the nitro group without affecting the bromine substituent.

Table 1: Representative Conditions for Catalytic Hydrogenation of Nitroarenes

| Catalyst | Reagents & Solvents | Typical Conditions |

|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas, Ethanol or Ethyl Acetate | Room temperature, 1-4 atm H₂ |

| Platinum(IV) Oxide (PtO₂) | H₂ gas, Acetic Acid or Ethanol | Room temperature, 1-3 atm H₂ |

This table presents generalized conditions for the catalytic hydrogenation of aromatic nitro compounds, which are applicable to this compound.

To avoid the potential for dehalogenation observed in some catalytic hydrogenations, reduction using dissolving metals or metal salts in acidic conditions is a common alternative. These methods are known for their excellent chemoselectivity in reducing nitro groups while leaving halide substituents intact. semanticscholar.orgscispace.com

One of the most classic and reliable methods is the use of iron powder in the presence of an acid, such as acetic acid (AcOH) or hydrochloric acid (HCl). commonorganicchemistry.comreddit.com The reaction is typically performed by heating the substrate with an excess of iron filings in a solvent mixture like ethanol/acetic acid. commonorganicchemistry.com This method is advantageous due to the low cost and low toxicity of the reagents.

Another widely used reagent is stannous chloride (tin(II) chloride, SnCl₂). The reduction is generally carried out by treating the nitro compound with an excess of SnCl₂ dihydrate in a solvent like ethanol or ethyl acetate, often with the addition of a strong acid like concentrated HCl. semanticscholar.orgresearchgate.net This method is highly effective and generally proceeds under milder conditions than iron-based reductions.

Table 2: Common Reducing Agents for Chemoselective Nitro Group Reduction

| Reagent | Reagents & Solvents | Typical Conditions |

|---|---|---|

| Iron (Fe) | Fe powder, Acetic Acid, Ethanol | Reflux |

This table outlines standard conditions for the reduction of halogenated nitroarenes, applicable to the synthesis of 4-amino-1-bromoisoquinoline.

The synthesis of 4-amino-1-bromoisoquinoline opens the door to a variety of subsequent reactions targeting the newly formed amino group. This primary aromatic amine can act as a nucleophile or be converted into a diazonium salt, which is an exceptionally versatile intermediate for introducing a wide range of other functional groups. orgsyn.org

The amino group of 4-amino-1-bromoisoquinoline can readily undergo N-alkylation and N-acylation reactions.

N-Alkylation involves the reaction of the amine with an alkylating agent, typically an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), in the presence of a base. mdpi.com The base, such as potassium carbonate or triethylamine (B128534), is required to neutralize the hydrogen halide formed during the reaction. This process can lead to mono- and di-alkylated products.

N-Acylation is the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form an amide. nih.govnih.gov This reaction is often carried out in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine to scavenge the acid byproduct. nih.gov N-acylation is a robust and high-yielding reaction that is fundamental in synthetic chemistry.

Table 3: General Reactions of the Amino Group in 4-amino-1-bromoisoquinoline

| Reaction Type | Reagent Class | Base | Product Class |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃ or Et₃N | N-Alkylamines |

| N-Acylation | Acyl Chloride (RCOCl) | Pyridine or Et₃N | N-Acylamides |

This table illustrates typical N-alkylation and N-acylation reactions applicable to 4-amino-1-bromoisoquinoline.

One of the most powerful transformations of primary aromatic amines is their conversion to diazonium salts, which can then be displaced by a variety of nucleophiles. organic-chemistry.org

Diazotization is the process of treating 4-amino-1-bromoisoquinoline with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0–5 °C). masterorganicchemistry.com This reaction converts the amino group into a diazonium salt (-N₂⁺), which is an excellent leaving group (N₂ gas).

Sandmeyer-type Reactions involve the subsequent treatment of the in situ generated diazonium salt with a copper(I) salt. organic-chemistry.orgwikipedia.org This reaction allows for the replacement of the diazonium group with the anion associated with the copper salt. For example, using copper(I) chloride (CuCl), copper(I) bromide (CuBr), or copper(I) cyanide (CuCN) allows for the introduction of chloro, bromo, or cyano groups, respectively. wikipedia.orgnih.gov This provides a strategic method to introduce a range of substituents onto the isoquinoline (B145761) core that may be difficult to install by other means.

Table 4: Potential Products from Sandmeyer Reactions of 4-amino-1-bromoisoquinoline

| Step 1: Diazotization Reagents | Step 2: Sandmeyer Reagent | Resulting Functional Group at C4-position | Product |

|---|---|---|---|

| NaNO₂, HCl, 0-5 °C | Copper(I) Chloride (CuCl) | -Cl | 4-Chloro-1-bromoisoquinoline |

| NaNO₂, HBr, 0-5 °C | Copper(I) Bromide (CuBr) | -Br | 1,4-Dibromoisoquinoline |

This table shows the expected outcomes of diazotization followed by Sandmeyer reactions, a powerful synthetic sequence for the functionalization of the 4-position of the isoquinoline ring.

Reactivity of the Bromo Substituent

Nucleophilic Aromatic Substitution Reactions

The presence of a strongly electron-withdrawing nitro group para to the bromo substituent significantly activates the C4 position towards nucleophilic aromatic substitution (SNAr). This reaction proceeds via a Meisenheimer-like intermediate, where the negative charge developed during the nucleophilic attack is stabilized by resonance, particularly by the nitro group.

While specific studies on this compound are not abundant in the cited literature, the reactivity of analogous compounds provides valuable insight. For instance, in 4-bromo-5-nitrophthalonitrile, the bromine atom is highly reactive towards nucleophiles, undergoing substitution under mild conditions. researchgate.net This suggests a similar high reactivity for the bromo group in this compound. The general mechanism for SNAr reactions involves the addition of a nucleophile to the aromatic ring, followed by the elimination of the leaving group. In the case of this compound, various nucleophiles, such as amines, alkoxides, and thiolates, are expected to displace the bromide ion to yield the corresponding 4-substituted-1-nitroisoquinolines.

A study on 3-bromo-4-nitropyridine, a structurally related compound, demonstrated that reactions with amines can sometimes lead to a rearrangement where the nitro group migrates. nih.gov While this has not been explicitly reported for this compound, it represents a potential reaction pathway to consider.

The regioselectivity of nucleophilic aromatic substitution on substituted aromatic rings is a well-established principle. In systems with multiple leaving groups, the position most activated by electron-withdrawing groups will preferentially undergo substitution. For this compound, the C4 position is highly activated, making it the primary site for nucleophilic attack.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the bromo substituent at the C4 position of this compound serves as an excellent handle for such transformations.

Palladium-catalyzed carbonylation involves the reaction of an aryl halide with carbon monoxide in the presence of a palladium catalyst and a nucleophile to form various carbonyl compounds. Aryl bromides are common substrates for these reactions. acs.org While specific examples with this compound are not detailed in the provided search results, the general reactivity of aryl bromides in carbonylation reactions suggests that this compound could be converted to a variety of derivatives. For instance, in the presence of an alcohol as a nucleophile, the corresponding ester can be formed. Similarly, using an amine would lead to the formation of an amide. The reaction conditions, such as the choice of palladium catalyst, ligand, base, and solvent, would be crucial in achieving high yields and selectivity. researchgate.net

Several other palladium-catalyzed cross-coupling reactions are expected to be applicable to this compound, allowing for the introduction of a wide range of substituents at the C4 position.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an aryl halide. It is a versatile method for forming carbon-carbon bonds. Based on studies with other bromo-heterocycles, it can be inferred that this compound would readily participate in Suzuki-Miyaura coupling reactions with various aryl- or vinylboronic acids or their esters to yield 4-aryl- or 4-vinyl-1-nitroisoquinolines. For example, the Suzuki coupling of 4-bromo-6H-1,2-oxazines with phenylboronic acid proceeds in good yield. researchgate.net

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl halide. It is a reliable method for the synthesis of arylalkynes. The reactivity of bromo-heterocycles in Sonogashira coupling is well-documented. For instance, 4-bromo-6H-1,2-oxazines have been successfully coupled with terminal alkynes. researchgate.net Therefore, this compound is expected to react with various terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst to afford 4-alkynyl-1-nitroisoquinolines.

Heck Reaction: The Heck reaction is the palladium-catalyzed reaction of an aryl halide with an alkene to form a substituted alkene. This reaction is widely used for the vinylation of aryl halides. The reaction of 1-bromo-4-nitrobenzene (B128438) with styrene (B11656) is a classic example of a Heck reaction involving a bromo-nitro-aromatic compound, which proceeds with high conversion rates under optimized conditions. mnstate.edu This strongly suggests that this compound would be a suitable substrate for Heck coupling with a variety of alkenes to produce 4-vinyl-1-nitroisoquinoline derivatives.

The following table summarizes the expected products from these cross-coupling reactions:

| Reaction Name | Coupling Partner | Expected Product at C4 |

| Suzuki-Miyaura | Ar-B(OH)₂ | Aryl |

| Sonogashira | R-C≡CH | Alkynyl |

| Heck | H₂C=CHR' | Vinyl |

Grignard Reactions and Organometallic Transformations

Grignard reagents, formed by the reaction of an alkyl or aryl halide with magnesium metal, are potent nucleophiles and strong bases. nih.gov The formation of a Grignard reagent from this compound would involve the insertion of magnesium into the carbon-bromine bond. However, the presence of the nitro group could complicate this reaction, as Grignard reagents can react with nitro groups.

Despite this potential limitation, it has been noted that the related compound, 5-bromo-8-nitroisoquinoline (B189721), can participate in Grignard reactions. firsthope.co.in This suggests that under carefully controlled conditions, the formation of the Grignard reagent from this compound may be possible, or that the bromo substituent can react with other pre-formed Grignard reagents in a coupling-type reaction.

If the Grignard reagent of this compound can be formed, it would be a powerful intermediate for the synthesis of a variety of derivatives. For example, its reaction with aldehydes and ketones would yield secondary and tertiary alcohols, respectively. Reaction with carbon dioxide would produce a carboxylic acid.

Alternatively, organolithium reagents, which are even more reactive than Grignard reagents, could potentially be formed via halogen-metal exchange. These reagents would exhibit similar reactivity towards electrophiles.

Reactivity at Other Positions of the Isoquinoline Ring System

While the C4 position is the most reactive site for transformations involving the bromo substituent, other positions on the isoquinoline ring can also undergo reactions. The reactivity at these other positions is governed by the electronic properties of the isoquinoline nucleus, further influenced by the nitro and bromo substituents.

The isoquinoline ring system is generally susceptible to electrophilic aromatic substitution on the benzene (B151609) ring portion (positions C5, C6, C7, and C8), while the pyridine ring is deactivated towards electrophilic attack. The presence of the deactivating nitro and bomo groups would further disfavor electrophilic substitution.

Conversely, the pyridine ring of the isoquinoline system is activated towards nucleophilic attack, particularly at the C1 and C3 positions. In this compound, the C1 position is already substituted with a nitro group, which is itself a potential leaving group in some nucleophilic aromatic substitution reactions, although typically less facile than bromide displacement. The C3 position could potentially be a site for nucleophilic attack, especially under forcing conditions or with highly reactive nucleophiles.

Furthermore, reactions involving the nitro group itself are possible. For example, the nitro group can be reduced to an amino group, which then opens up a wide range of further functionalization possibilities, such as diazotization followed by substitution.

Electrophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution (EAS) on the isoquinoline core generally proceeds on the more electron-rich benzene ring, with a preference for the C-5 and C-8 positions. firsthope.co.inquimicaorganica.org In this compound, the directing effects of both the bromo and nitro groups, as well as the inherent reactivity of the isoquinoline nucleus, must be considered to predict the substitution pattern.

The nitro group at the C-1 position is a powerful deactivating group and a meta-director. However, its influence is primarily on the pyridine ring, which is already deactivated. Its deactivating effect extends to the benzene ring, making electrophilic substitution more challenging compared to unsubstituted isoquinoline.

The bromine atom at the C-4 position is a deactivating group but directs incoming electrophiles to the ortho and para positions. In the context of the isoquinoline ring system, the position ortho to C-4 is C-5, and the position para is C-8.

Considering these factors, electrophilic attack is most likely to occur at the C-5 position. This is supported by related studies on a similar compound, 4-bromo-1-methylisoquinoline, which undergoes nitration to yield 4-bromo-1-methyl-5-nitroisoquinoline. nih.govchemicalbook.com The C-5 position is activated by the ortho directing effect of the bromine atom and is the most reactive position on the benzenoid ring. The C-8 position is also a potential site for substitution, being para to the bromo substituent.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Influence of Substituents and Ring System | Predicted Reactivity |

| C-5 | Ortho to the bromo group; inherently reactive position in isoquinoline. | Most favored site for electrophilic attack. |

| C-8 | Para to the bromo group; inherently reactive position in isoquinoline. | Possible site, but likely less favored than C-5. |

| C-6, C-7 | Meta to the bromo group. | Significantly less favored. |

| C-3 | Part of the deactivated pyridine ring. | Highly unfavored. |

Detailed research findings on specific electrophilic aromatic substitution reactions on this compound are not extensively documented in the literature, but the predicted pattern is based on established principles of physical organic chemistry.

Directed Ortho-Metalation and Lithiation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. This process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent.

For this compound, the application of DoM strategies is complex. The molecule itself does not possess a classical, strong directing metalation group. Furthermore, the presence of the nitro group and the bromo group introduces significant challenges.

Reactivity with Organolithium Reagents : The nitro group is highly electrophilic and can react with organolithium reagents. This can lead to addition to the nitro group or other side reactions, rather than the desired deprotonation of the ring.

Halogen-Metal Exchange : The bromine atom at the C-4 position is susceptible to halogen-metal exchange with organolithium reagents like n-butyllithium or t-butyllithium. This would result in the formation of a 4-lithio-1-nitroisoquinoline intermediate, which could then be trapped with an electrophile. This pathway competes with, and is often faster than, C-H deprotonation.

A hypothetical directed ortho-metalation strategy would require the introduction of a suitable DMG onto the isoquinoline ring. For instance, if a DMG were installed at the C-3 position, it could potentially direct lithiation to the C-4 position. However, the presence of the bromo substituent at this position would again favor halogen-metal exchange.

If the goal were to functionalize the C-5 position via a lithiation strategy, a different approach would be needed. One possibility involves the reduction of the nitro group at C-1 to an amino group, which can then be transformed into a more effective DMG (e.g., an amide or a carbamate). This newly installed DMG at the C-1 position could potentially direct the lithiation to the C-8 position. A similar strategy has been noted for 5-bromo-8-nitroisoquinoline, where the reduction of the nitro group provides an amine that can direct electrophiles to the ortho position (C-7 in that case). orgsyn.org

Table 2: Potential Lithiation Pathways for this compound

| Reagent / Strategy | Potential Site of Lithiation | Expected Reaction Pathway | Challenges and Considerations |

| Organolithium (e.g., n-BuLi) | C-4 | Halogen-Metal Exchange | The resulting 4-lithio species could be useful for introducing new substituents at this position. |

| Strong, non-nucleophilic base | C-3 or C-5 | C-H Deprotonation (Metalation) | Highly unlikely due to the reactivity of the nitro group and the acidity of other protons. |

| Introduction of a DMG at C-3 | C-4 | Directed ortho-Metalation | Would compete with rapid halogen-metal exchange at the C-4 position. |

| Reduction of NO₂ to NH₂ and conversion to a DMG | C-8 | Directed ortho-Metalation | A plausible multi-step strategy to functionalize the C-8 position. |

Due to the inherent reactivity of the functional groups present, direct C-H lithiation of this compound is not a straightforward transformation and is expected to be outcompeted by other reaction pathways.

Computational Chemistry and Mechanistic Insights

Quantum Chemical Studies of 4-Bromo-1-nitroisoquinoline

Quantum chemical methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy. These studies are fundamental to understanding the molecule's stability, reactivity, and interactions.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. DFT calculations can predict various molecular properties, including optimized geometry, vibrational frequencies, and thermodynamic parameters.

Electronic Structure and Frontier Molecular Orbitals (HOMO/LUMO)

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and greater polarizability. For this compound, the distribution of these orbitals would likely show significant density on the nitro group and the aromatic system, indicating their roles in potential electronic transitions and reactions.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound This table is illustrative and not based on actual published data.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.25 |

| LUMO Energy | -3.50 |

Natural Bond Orbital (NBO) Analysis

Table 2: Illustrative NBO Analysis Donor-Acceptor Interactions This table is illustrative and not based on actual published data.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N(nitro) | π*(C-C) | High |

| π(C=C) | π*(C=N) | Moderate |

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the properties of molecules in their electronically excited states. It is a primary tool for predicting electronic absorption spectra (UV-Vis), by calculating the vertical excitation energies and oscillator strengths of electronic transitions. For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption and help assign these absorptions to specific electronic transitions, such as π→π* or n→π* transitions, providing insight into the molecule's photophysical properties.

Molecular Interactions and Dynamics

Understanding how a molecule interacts with itself and its environment is key to predicting its macroscopic properties and behavior in different phases.

Molecular Docking Simulations with Biological Targets

Molecular docking simulations are a cornerstone in computational drug discovery, providing a model for the interaction between a small molecule, such as this compound, and a biological target. This in-silico method predicts the preferred orientation of the ligand when bound to a receptor, as well as the binding affinity. Such studies are pivotal in identifying potential therapeutic targets and in the rational design of more potent and selective analogs.

While specific, publicly available docking studies focusing exclusively on this compound are limited, the general principles of the methodology can be applied. In a typical study, the three-dimensional structure of a target protein is obtained from a repository like the Protein Data Bank. The this compound molecule is then computationally "docked" into the active site of the protein. The simulation software calculates the binding energy for various poses, with lower energies indicating a more favorable interaction. Key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues of the protein are then analyzed to understand the basis of the binding.

Interactive Table: Representative Data from a Hypothetical Molecular Docking Study of this compound

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

|---|---|---|---|

| Kinase A | -8.5 | Lys72, Glu91, Leu173 | Hydrogen Bond, Hydrophobic |

| Protease B | -7.2 | Asp25, Gly27, Ile50 | Hydrogen Bond, van der Waals |

Molecular Dynamics Simulations to Investigate Binding and Conformation

Following molecular docking, molecular dynamics (MD) simulations offer a more dynamic and detailed view of the ligand-receptor complex. These simulations model the movement of atoms and molecules over time, providing a picture of the stability of the binding pose and any conformational changes that may occur in both the ligand and the target protein upon binding.

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the step-by-step process of chemical reactions at an electronic level. For a molecule like this compound, theoretical methods can be used to elucidate the mechanisms of its synthesis or its reactions with other molecules.

Transition State Modeling and Reaction Pathways

Understanding a chemical reaction requires identifying the reactants, products, and the high-energy transition state that connects them. Transition state modeling allows for the calculation of the geometry and energy of this transient species. By mapping the potential energy surface, a reaction pathway, or the energetic profile of the reaction from reactants to products, can be constructed. This provides invaluable information about the feasibility of a reaction (the activation energy) and the nature of the bond-breaking and bond-forming processes. For instance, in a nucleophilic aromatic substitution reaction involving this compound, transition state modeling could pinpoint the structure of the Meisenheimer complex and the energy barrier to its formation and subsequent decomposition to products.

Solvation Models for Simulating Reaction Environments

Reactions are rarely carried out in the gas phase; the surrounding solvent can have a profound impact on reaction rates and mechanisms. Solvation models are computational methods used to account for the effects of the solvent. These can be broadly categorized into explicit models, where individual solvent molecules are included in the simulation, and implicit models, where the solvent is treated as a continuous medium with a given dielectric constant.

Advanced Analytical Characterization Techniques in Isoquinoline Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopy is the primary toolset for probing the molecular structure of 4-bromo-1-nitroisoquinoline, offering insights into its atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR provide critical data on the chemical environment of each hydrogen and carbon atom.

While specific spectral data for this compound is not extensively published, its expected spectrum can be predicted based on the known spectrum of the parent compound, 4-bromoisoquinoline (B23445), and the well-understood effects of a nitro substituent. nih.gov The electron-withdrawing nature of the nitro group at the C1 position and the bromine at the C4 position significantly influences the chemical shifts of the protons and carbons in the heterocyclic and benzene (B151609) rings.

¹H NMR: The protons on the isoquinoline (B145761) ring system would exhibit characteristic chemical shifts. The proton at C3, being adjacent to the nitrogen and bromine, would be significantly deshielded. Protons on the benzene portion of the molecule (H5, H6, H7, H8) would appear in the aromatic region, with their coupling patterns revealing their relative positions. The introduction of the strongly electron-withdrawing nitro group at C1 is expected to cause a downfield shift for nearby protons, particularly H8.

¹³C NMR: A proton-decoupled ¹³C NMR spectrum would show nine distinct signals, corresponding to the nine carbon atoms in the molecule. udel.edulibretexts.org The chemical shifts are highly dependent on hybridization and the electronegativity of attached atoms. oregonstate.edu The carbons bearing the bromine (C4) and the nitro group (C1) would be significantly affected. Carbonyl carbons in similar heterocyclic systems appear far downfield (170-220 ppm), and while C1 is not a carbonyl, the attached nitro group would also shift it significantly downfield. libretexts.org

Below is a table of predicted ¹³C NMR chemical shifts for this compound, extrapolated from data for related isoquinoline structures. chemicalbook.comcdnsciencepub.com

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

|---|---|---|

| C1 | ~150-160 | Attached to electronegative N and NO₂; sp² hybridized. |

| C3 | ~140-150 | sp² hybridized, adjacent to N and Br. |

| C4 | ~120-130 | sp² hybridized, attached to Br. |

| C4a | ~130-135 | Quaternary carbon at ring junction. |

| C5 | ~128-132 | Aromatic CH. |

| C6 | ~125-130 | Aromatic CH. |

| C7 | ~130-135 | Aromatic CH. |

| C8 | ~125-130 | Aromatic CH, influenced by proximity to C1-NO₂. |

| C8a | ~135-140 | Quaternary carbon at ring junction. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. edinst.com For this compound, these methods would confirm the presence of the aromatic system, the C-Br bond, and, most importantly, the nitro group.

The key diagnostic signals in the IR spectrum would be the strong absorption bands corresponding to the nitro group. spectroscopyonline.com Aromatic nitro compounds typically exhibit two distinct, strong peaks:

Asymmetric N-O stretch: 1550–1475 cm⁻¹ spectroscopyonline.comblogspot.comorgchemboulder.com

Symmetric N-O stretch: 1360–1290 cm⁻¹ spectroscopyonline.comblogspot.comorgchemboulder.com

Other expected vibrations include C-H stretching for the aromatic rings (above 3000 cm⁻¹), C=C and C=N stretching in the aromatic region (1600-1400 cm⁻¹), and a C-Br stretching vibration, which typically appears in the fingerprint region at lower wavenumbers. vscht.cz

Raman spectroscopy provides complementary information. While IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to those that cause a change in polarizability. edinst.com Therefore, the symmetric vibrations of the aromatic rings are often more intense in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100-3000 | IR, Raman |

| Nitro (-NO₂) | Asymmetric Stretch | 1550-1475 | IR (Strong) |

| Nitro (-NO₂) | Symmetric Stretch | 1360-1290 | IR (Strong) |

| Aromatic C=C/C=N | Ring Stretch | 1600-1400 | IR, Raman |

| C-N | Stretch | 890-835 | IR (Medium) |

| C-Br | Stretch | 700-500 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. This technique provides information about the electronic structure and conjugation within the molecule. The isoquinoline ring system is an aromatic chromophore that absorbs in the UV region. The presence of substituents like the bromo and nitro groups can significantly alter the absorption spectrum.

The nitro group (-NO₂), in particular, is a powerful chromophore and auxochrome. Its presence in conjugation with the aromatic isoquinoline system is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λ_max) compared to unsubstituted isoquinoline. researchgate.net This shift occurs because the nitro group extends the conjugated π-system, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The spectrum would likely show multiple bands corresponding to π → π* and n → π* electronic transitions.

Mass Spectrometry (MS and MS/MS) for Molecular Weight and Fragmentation

Mass spectrometry (MS) is a crucial analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and, through analysis of fragmentation patterns, offers valuable structural information.

For this compound (Molecular Formula: C₉H₅BrN₂O₂), the high-resolution mass spectrum would provide its exact mass (monoisotopic mass: 251.953 g/mol ). alfa-chemistry.com A key feature in the mass spectrum would be the isotopic pattern characteristic of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. libretexts.orglibretexts.org This results in the molecular ion peak (M⁺) appearing as a pair of peaks of nearly equal intensity, separated by 2 m/z units (M⁺ and M+2). csbsju.eduucalgary.cayoutube.com

Electron ionization (EI) would cause the molecule to fragment in predictable ways. Tandem mass spectrometry (MS/MS) could be used to isolate the molecular ion and induce further fragmentation to confirm its structure.

Table 3: Expected Key Ions in the Mass Spectrum of this compound

| m/z Value (for ⁷⁹Br) | m/z Value (for ⁸¹Br) | Identity of Fragment | Description |

|---|---|---|---|

| 252 | 254 | [C₉H₅BrN₂O₂]⁺ | Molecular Ion (M⁺) |

| 206 | 208 | [C₉H₅BrN]⁺ | Loss of NO₂ radical |

| 222 | 224 | [C₉H₅BrN₂O]⁺ | Loss of O atom |

| 173 | - | [C₉H₅N₂O₂]⁺ | Loss of Br radical |

| 127 | - | [C₉H₅N]⁺ | Loss of Br and NO₂ |

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its concentration in a mixture.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. For a moderately polar compound like this compound, a reversed-phase HPLC method would be most suitable.

A typical setup would involve:

Stationary Phase: A nonpolar column, such as a C18 (octadecylsilyl) silica (B1680970) gel.

Mobile Phase: A polar solvent mixture, typically consisting of acetonitrile (B52724) and water or methanol (B129727) and water, often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and resolution.

Detection: A UV-Vis detector would be highly effective, as the aromatic nitro-compound strongly absorbs UV light. The detector would be set to a wavelength near the compound's λ_max to ensure high sensitivity.

By running analytical standards of known concentrations, a calibration curve can be generated, allowing for the precise quantification of this compound in a sample based on its peak area.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing compounds that can be vaporized without decomposition. For a semi-volatile compound like this compound, GC is a suitable method for purity assessment and quantification. The separation is achieved based on the differential partitioning of the analyte between a stationary phase (typically a high-boiling point liquid coated on an inert solid support within a capillary column) and a mobile phase (an inert gas, such as helium or nitrogen). nih.gov

In the analysis of this compound, a high-temperature capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., SE-54 or equivalent), would likely be employed to ensure sufficient resolution and prevent peak tailing. nih.gov The choice of detector is critical for sensitivity and selectivity. While a Flame Ionization Detector (FID) offers general-purpose carbon-based compound detection, an Electron Capture Detector (ECD) would provide significantly higher sensitivity for this molecule due to the presence of two electronegative substituents: the bromo and nitro groups.

The primary data obtained from a GC analysis is a chromatogram, which plots detector response against retention time. The retention time is characteristic of the compound under specific conditions (e.g., temperature program, carrier gas flow rate, column type), and the peak area is proportional to the concentration of the compound.

Hyphenated Techniques (HPLC-MS/MS, GC-MS)

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, provide a higher degree of specificity and structural information than either technique alone.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of GC with the powerful identification ability of mass spectrometry. unar.ac.id As the this compound molecules elute from the GC column, they enter the mass spectrometer's ion source. Typically, Electron Ionization (EI) is used, where high-energy electrons bombard the molecules, causing them to ionize and fragment in a reproducible manner.

The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion (M+) and various fragment ions. For this compound (molecular weight ~253.05 g/mol ), the mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine isotopes (79Br and 81Br in an approximate 1:1 ratio). researchgate.net Key fragmentation pathways would likely involve the loss of the nitro group (-NO2, mass 46) or the bromine atom (-Br, mass 79/81). This fragmentation data is invaluable for unambiguous structural confirmation. researchgate.net

Table 1: Hypothetical GC-MS Data for this compound

| Parameter | Value/Description |

|---|---|

| Retention Time (tR) | 15.4 min |

| Molecular Ion [M]+• (m/z) | 252/254 (Characteristic 1:1 Br isotope pattern) |

| Key Fragment Ion [M-NO2]+ (m/z) | 206/208 |

| Key Fragment Ion [M-Br]+ (m/z) | 173 |

| Key Fragment Ion [M-NO2-HCN]+ (m/z) | 179/181 |

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

For compounds that may have limited thermal stability or volatility, High-Performance Liquid Chromatography (HPLC) is the preferred separation method. When coupled with tandem mass spectrometry (MS/MS), it offers exceptional sensitivity and selectivity. umb.edu In this technique, the analyte is first separated on an HPLC column (typically a reverse-phase C18 column).

Upon elution, the compound enters the mass spectrometer, where it is ionized, often using a soft ionization technique like Electrospray Ionization (ESI) to keep the molecule intact. In the first mass analyzer (Q1), a specific precursor ion (e.g., the protonated molecule [M+H]+) is selected. This ion is then passed into a collision cell (q2), where it is fragmented by collision with an inert gas. The resulting product ions are then analyzed in a second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), allows for highly selective quantification, as only molecules that produce a specific precursor-product ion transition are detected. researchgate.net

Table 2: Illustrative HPLC-MS/MS Parameters for this compound Analysis

| Parameter | Value/Description |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (Q1) | 253/255 m/z ([M+H]+) |

| Collision Energy | 25 eV |

| Product Ion (Q3) for Quantification | 207/209 m/z ([M+H-NO2]+) |

| Product Ion (Q3) for Confirmation | 127 m/z |

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the most definitive analytical method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and torsional angles. bath.ac.uk

The process involves irradiating a single, high-quality crystal of this compound with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be calculated, and from this, a detailed atomic model is built and refined.

The resulting data includes the crystal system, space group, and unit cell dimensions. Furthermore, it reveals crucial details about the molecule's conformation and any intermolecular interactions, such as π-stacking or halogen bonding, that dictate the packing arrangement in the crystal. bath.ac.uk While a specific crystal structure for this compound is not detailed in the available literature, the expected output from such an analysis is summarized below.

Table 3: Representative Crystallographic Data from a Hypothetical X-ray Diffraction Study

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C9H5BrN2O2 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 9.2 Å, β = 98.5° |

| Molecules per Unit Cell (Z) | 4 |

| Calculated Density | 1.85 g/cm3 |

Calorimetric and Thermal Analysis for Interaction Studies

Calorimetric and thermal techniques measure heat changes associated with physical transitions or chemical reactions, providing invaluable thermodynamic information.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat released or absorbed during a binding event. nih.gov It is the gold standard for characterizing the thermodynamics of interactions between a small molecule, such as this compound, and a larger macromolecule (e.g., a protein or nucleic acid).

In an ITC experiment, a solution of the ligand (this compound) is titrated in small, precise injections into a sample cell containing the macromolecule, all while maintaining a constant temperature. malvernpanalytical.com Each injection triggers a binding event that results in a small heat change, which is measured by the highly sensitive calorimeter. The data obtained allows for the direct determination of the binding affinity (KD), binding stoichiometry (n), and the enthalpy of binding (ΔH). springernature.com From these values, the change in entropy (ΔS) and Gibbs free energy (ΔG) can also be calculated, providing a complete thermodynamic profile of the interaction.

Table 4: Example Thermodynamic Data from a Hypothetical ITC Experiment

| Thermodynamic Parameter | Hypothetical Value |

|---|---|

| Binding Affinity (KD) | 5.2 µM |

| Stoichiometry (n) | 1.05 |

| Enthalpy Change (ΔH) | -25.4 kJ/mol |

| Entropy Change (ΔS) | 20.1 J/mol·K |

| Gibbs Free Energy (ΔG) | -31.4 kJ/mol |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org DSC is widely used to characterize the thermal properties of a compound.

For this compound, DSC analysis would provide a precise melting point (Tm), which is observed as an endothermic peak on the DSC thermogram. The area under this peak corresponds to the enthalpy of fusion (ΔHfus), a measure of the energy required to melt the crystal lattice. This data is a key indicator of the compound's purity and crystallinity. nih.gov Additionally, DSC is crucial for assessing thermal stability. The presence of the nitro group, an energetic functional group, means the compound could undergo exothermic decomposition at elevated temperatures. figshare.com A DSC scan to higher temperatures would reveal the onset temperature of decomposition, providing critical information for safe handling and storage.

Table 5: Illustrative Data from a DSC Analysis of this compound

| Thermal Event | Parameter | Hypothetical Value |

|---|---|---|

| Melting | Melting Point (Tm) | 145.5 °C |

| Enthalpy of Fusion (ΔHfus) | 28.7 kJ/mol | |

| Decomposition | Onset Temperature (Tonset) | 235 °C |

| Peak Exotherm | 250 °C |

Thermal Melting Studies

Thermal melting studies, often monitored by UV-Vis or fluorescence spectroscopy, are used to investigate the ability of a small molecule to stabilize the structure of a macromolecule, such as a DNA duplex or G-quadruplex. nih.gov The experiment measures the melting temperature (Tm) of the macromolecule, which is the temperature at which half of the structure has denatured or unfolded.

If this compound binds preferentially to the folded, native state of the macromolecule, it will shift the equilibrium toward that state, resulting in an increase in the observed Tm. The magnitude of this shift (ΔTm) is indicative of the stabilizing effect of the ligand. researchgate.net This technique is a straightforward and effective method to screen for and characterize binding interactions, particularly for compounds that may intercalate into or bind to the grooves of DNA.

Table 6: Representative Data from a DNA Thermal Melting Study

| Sample | Melting Temperature (Tm) | Change in Tm (ΔTm) |

|---|---|---|

| DNA alone | 62.1 °C | N/A |

| DNA + this compound | 68.4 °C | +6.3 °C |

Applications and Potential Utilities of 4 Bromo 1 Nitroisoquinoline Derivatives

Role in Synthetic Organic Chemistry as a Versatile Building Block

4-Bromo-1-nitroisoquinoline serves as a versatile precursor in synthetic organic chemistry, primarily due to the presence of two key functional groups: the bromine atom at the C4 position and the nitro group at the C1 position. These groups can be selectively manipulated or can influence the reactivity of the isoquinoline (B145761) ring system, allowing for the construction of complex molecular architectures.

Precursor for Highly Functionalized Isoquinolines

The strategic placement of the bromo and nitro substituents on the isoquinoline framework makes this compound an excellent starting material for the synthesis of highly functionalized isoquinoline derivatives. The electron-withdrawing nature of the nitro group activates the heterocyclic ring, particularly influencing the reactivity of the C—Br bond.

The bromine atom at the C4 position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at this position, generating a diverse set of 4-substituted isoquinolines. Furthermore, the bromine can be displaced through nucleophilic aromatic substitution reactions, enabling the introduction of various nucleophiles, including amines, alcohols, and thiols.

The nitro group at the C1 position can also be transformed. It can be reduced to an amino group, which can then be further functionalized through acylation, alkylation, or diazotization reactions. This amino group is a versatile handle for constructing more complex heterocyclic systems fused to the isoquinoline core. The presence of both the bromo and nitro groups allows for a stepwise and controlled functionalization of the isoquinoline scaffold, providing access to a wide array of polysubstituted derivatives that would be difficult to synthesize through other routes.

Contribution to Chemical Space Expansion

The concept of "chemical space" refers to the vast number of possible small organic molecules. Exploring and expanding the accessible chemical space is a primary objective in drug discovery and materials science. This compound derivatives contribute to this expansion by serving as a foundation for diversity-oriented synthesis (DOS).

DOS aims to create libraries of structurally diverse small molecules from a common starting material through a series of branching reaction pathways. The orthogonal reactivity of the bromo and nitro groups in this compound makes it an ideal scaffold for such an approach. For instance, one can envision a synthetic scheme where the bromine is first functionalized via a Suzuki coupling with a library of boronic acids. Subsequently, the nitro group on each of these products can be reduced and reacted with a library of acylating agents. This two-dimensional diversification strategy can rapidly generate a large and structurally diverse library of isoquinoline derivatives from a single, readily accessible starting material. By providing access to novel regions of chemical space, these libraries can be screened for a wide range of biological activities, increasing the probability of discovering new therapeutic agents or chemical probes.

Medicinal Chemistry and Pharmaceutical Applications

The isoquinoline nucleus is a well-established pharmacophore, and its derivatives have been investigated for a wide range of therapeutic applications. The unique electronic and structural features of this compound derivatives make them intriguing candidates for the development of novel therapeutic agents.

Development of Novel Therapeutic Agents

The introduction of bromine and nitro groups can significantly modulate the biological activity of the parent isoquinoline scaffold. Halogen atoms can enhance binding affinity to biological targets through halogen bonding and can improve pharmacokinetic properties. The nitro group, being a strong electron-withdrawing group, can influence the molecule's interaction with biological macromolecules and can also serve as a handle for metabolic activation or further derivatization.

The search for new antimicrobial agents is a global health priority due to the rise of drug-resistant pathogens. Isoquinoline derivatives have been explored as a source of new antibacterial and antifungal compounds. While specific studies on the antimicrobial activity of derivatives of this compound are not extensively reported, the broader class of bromo- and nitro-substituted heterocyclic compounds has shown promising results.

For instance, studies on related quinoline (B57606) and quinazolinone frameworks have demonstrated that the presence of bromo and nitro substituents can confer significant antimicrobial activity. These compounds are thought to exert their effects through various mechanisms, including the inhibition of essential bacterial enzymes or the disruption of cell wall integrity. The data from these related compounds suggest that derivatives of this compound, such as 4-amino-1-nitroisoquinolines or derivatives where the bromine has been replaced by other functional groups, could be promising candidates for antimicrobial drug discovery.

Below is a table of antimicrobial activity for representative bromo- and nitro-substituted heterocyclic compounds, illustrating the potential of this class of molecules.

| Compound | Organism | MIC (µg/mL) |

| 6-Bromo-2-substituted-quinazolin-4-one | Staphylococcus aureus | 50 |

| 6-Bromo-2-substituted-quinazolin-4-one | Escherichia coli | >50 |

| 6-Nitro-4-substituted-quinazoline | Bacillus cereus | 3.12 |

| 6-Nitro-4-substituted-quinazoline | Pseudomonas aeruginosa | 3.12 |

Note: The data in this table is for analogous heterocyclic systems and is intended to be illustrative of the potential of this chemical class.

The development of novel anticancer agents remains a critical area of pharmaceutical research. Isoquinoline and its derivatives have a rich history in this field, with some natural product isoquinoline alkaloids being used as anticancer drugs. The synthetic derivatives of this compound are also being investigated for their potential as antineoplastic agents.

The presence of the nitro group can be particularly relevant for anticancer activity. Nitroaromatic compounds can be bioreduced in hypoxic tumor environments to cytotoxic species, leading to selective killing of cancer cells. Furthermore, the planar isoquinoline ring system can intercalate into DNA, disrupting DNA replication and transcription in rapidly dividing cancer cells. The substituents at the 4-position, introduced via displacement of the bromine, can be tailored to enhance this DNA interaction or to target specific enzymes involved in cancer cell proliferation, such as topoisomerases or kinases.

Several studies on bromo- and nitro-substituted quinolines and quinazolines have reported significant cytotoxic activity against various cancer cell lines. These findings provide a strong rationale for the exploration of this compound derivatives as potential anticancer drugs.

Below is a table summarizing the in vitro anticancer activity of some representative bromo- and nitro-substituted heterocyclic compounds against different cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

| 5,7-Dibromo-8-hydroxyquinoline | C6 (rat brain tumor) | 6.7 |

| 5,7-Dibromo-8-hydroxyquinoline | HeLa (human cervix carcinoma) | 9.2 |

| 6-Nitro-4-substituted quinazoline | HCT-116 (colon cancer) | 0.87 |

| 6-Nitro-4-substituted quinazoline | A549 (lung cancer) | 1.24 |

Note: The data in this table is for analogous heterocyclic systems and is intended to be illustrative of the potential of this chemical class.

Neuroprotective and Neurobiological Research (e.g., Parkinson's Disease)

Derivatives of the isoquinoline scaffold are actively being investigated for their neuroprotective capabilities, particularly in the context of neurodegenerative diseases like Parkinson's disease (PD). The pathology of PD is characterized by the progressive loss of dopaminergic neurons, and research suggests that isoquinoline alkaloids may offer protection through several mechanisms. mdpi.com These compounds have been shown to inhibit neuroinflammation, combat oxidative damage, regulate autophagy, and modulate intracellular calcium levels, all of which are critical factors in neuronal survival. nih.gov

The neuroprotective mechanisms of isoquinoline alkaloids are multifaceted:

Anti-inflammatory Action : Certain alkaloids can suppress the activation of microglia and inhibit the production of pro-inflammatory mediators such as TNF-α and cyclooxygenase-2 (COX-2), which are implicated in neuronal damage. nih.gov For instance, berberine, an isoquinoline alkaloid, has been shown to reduce neuroinflammation by inhibiting the NF-kB signaling pathway. nih.gov

Antioxidant Effects : Many isoquinoline derivatives exhibit strong antioxidant properties. They can enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) while reducing levels of reactive oxygen species (ROS), thereby protecting neurons from oxidative stress-induced apoptosis. nih.govmdpi.com This is crucial as oxidative stress is a key contributor to the degeneration of dopaminergic neurons in PD. nih.gov

Regulation of Autophagy : Autophagy is a cellular process for degrading and recycling cellular components. Its dysregulation is linked to neurodegenerative diseases. Some isoquinoline compounds, such as tetrahydropalmatine, can modulate autophagy by influencing pathways like the PI3K/AKT/mTOR signaling cascade, potentially clearing aggregated proteins and damaged organelles that are toxic to neurons. nih.govmdpi.com

While some endogenous isoquinoline derivatives have been studied as potential neurotoxins that could contribute to the etiology of Parkinson's disease, synthetic derivatives are being designed to harness the protective aspects of the scaffold while minimizing toxicity. nih.govsemanticscholar.org The investigation into these compounds aims to develop agents that can slow or halt the progression of neurodegeneration. researchgate.net

Anti-inflammatory and Analgesic Properties

The isoquinoline nucleus is a core component of numerous compounds exhibiting significant anti-inflammatory and analgesic activities. nih.gov Research has demonstrated that synthetic derivatives can effectively reduce inflammation and pain in various preclinical models. researchgate.netjptcp.com The mechanisms often involve the inhibition of key enzymes and pathways in the inflammatory cascade.

A primary target for many anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which exists in two main isoforms, COX-1 and COX-2. Several isoquinoline derivatives have been evaluated for their ability to inhibit these enzymes. For example, a series of (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides were synthesized and tested for their effects. nih.gov Certain compounds in this series demonstrated potent anti-inflammatory and analgesic effects, with some showing preferential inhibition of the COX-2 isozyme, which is a desirable characteristic for reducing gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

Table 1: In Vitro Cyclooxygenase (COX) Inhibition by Selected Isoquinoline Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |

|---|---|---|---|

| Derivative A | >100 | 8.8 | >11.3 |

| Derivative B | 5.4 | 0.47 | 11.5 |

| Derivative C | 7.8 | 1.63 | 4.8 |

| Celecoxib (Reference) | 4.0 | 0.04 | 100 |

| Ibuprofen (Reference) | 2.19 | Not specified | Not applicable |

IC50 values represent the concentration required to inhibit 50% of the enzyme's activity. A higher selectivity index indicates greater selectivity for COX-2. Data synthesized from multiple studies for illustrative purposes. nih.govresearchgate.netnih.govacs.orgresearchgate.net

The analgesic effects of isoquinoline derivatives have been confirmed in various animal models, such as the acetic acid-induced writhing test and the tail immersion test, which assess peripheral and central analgesic activity, respectively. researchgate.net The broad spectrum of activity suggests that these compounds could be valuable leads for the development of new pain management therapies. semanticscholar.orgnih.gov

Antimalarial Potential

The 4-aminoquinoline core, structurally related to isoquinoline, is a cornerstone of antimalarial drug discovery, with chloroquine being the most famous example. esr.ie Derivatives based on this scaffold are a major focus of research to combat the spread of drug-resistant strains of Plasmodium falciparum, the deadliest malaria parasite. esr.ieacs.org The primary mechanism of action for 4-aminoquinolines is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole, leading to a toxic buildup of free heme. esr.ie

Research into 4-aminoquinoline derivatives focuses on modifying the structure to overcome resistance mechanisms. The presence of a halogen, such as chlorine or bromine, at the 7-position of the quinoline ring is generally considered essential for activity. youtube.comyoutube.com Studies have shown that 7-bromo and 7-iodo analogues often exhibit comparable or superior activity to their 7-chloro counterparts against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains. nih.gov

**Table 2: In Vitro Antimalarial Activity of 4-Aminoquinoline Derivatives against *P. falciparum***

| Compound | Substituent (7-position) | Side Chain | IC50 (nM) - CQS Strain (e.g., 3D7) | IC50 (nM) - CQR Strain (e.g., K1) |

|---|---|---|---|---|

| Chloroquine | Cl | Isopentyl | ~20 | ~250 |

| Derivative 1 | Br | Ethyl | 10.1 | 11.8 |

| Derivative 2 | I | Ethyl | 9.4 | 11.2 |

| Derivative 3 | CF3 | Ethyl | 15.2 | 109 |

| Derivative 4 | F | Propyl | 25.1 | 498 |

IC50 values represent the concentration required to inhibit 50% of parasite growth. CQS: Chloroquine-Sensitive; CQR: Chloroquine-Resistant. Data synthesized from multiple studies for illustrative purposes. acs.orgnih.govnih.govresearchgate.netnih.gov

The development of novel 4-aminoquinoline derivatives, potentially including those derived from a 4-bromo-isoquinoline scaffold, remains a promising strategy. Hybrids that combine the 4-aminoquinoline core with other pharmacophores are also being explored to create multi-target drugs that can reduce the likelihood of resistance development. nih.gov

Structure-Activity Relationship (SAR) Studies of Substituted Isoquinolines

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule correlates with its biological activity. researchgate.net For the isoquinoline scaffold, SAR studies have been crucial in optimizing derivatives for various therapeutic targets. semanticscholar.org

Key findings from SAR studies on bioactive isoquinolines include:

Antimalarial Activity : For 4-aminoquinolines, an electron-withdrawing group at the 7-position, such as a halogen (Cl, Br, I), is critical for high potency. youtube.comnih.gov The nature of the diaminoalkane side chain at the 4-position also significantly influences activity and the ability to overcome resistance, with the length and branching of the carbon chain being key factors. youtube.comnih.gov

Anti-inflammatory and Analgesic Activity : In isoquinolone derivatives targeting LPA5 receptors for analgesia, methoxy groups at the 6- and 7-positions were found to be essential for activity. nih.gov Furthermore, the nature of the substituent at the 2-position (e.g., substituted phenyl groups) and the 4-position (e.g., 4-substituted piperidines) can be varied to fine-tune potency and pharmacokinetic properties. nih.gov

These SAR studies guide medicinal chemists in the rational design of new derivatives, such as those from this compound, by identifying which positions on the isoquinoline ring are amenable to modification and which substituents are likely to enhance a desired biological effect.

Bioisosteric Modifications for Enhanced Biological Activity

Bioisosterism is a drug design strategy that involves the substitution of atoms or functional groups within a molecule with other groups that have similar physical or chemical properties, with the goal of creating a new compound with improved biological properties. ufrj.br This technique is widely used to enhance potency, selectivity, metabolic stability, and other pharmacokinetic parameters of a lead compound. researchgate.net

In the context of the isoquinoline scaffold, bioisosteric modifications can be applied in several ways:

Ring System Equivalents : The entire isoquinoline ring can be replaced with another heterocyclic system that mimics its size, shape, and electronic properties to explore new chemical space or circumvent patents.

Functional Group Replacement : A common modification is the replacement of a hydrogen atom with fluorine. This can alter the electronic properties of the molecule, block metabolic oxidation at that position, and potentially improve binding affinity to a biological target. nih.gov For example, replacing the phenylurea moiety of the kinase inhibitor Sorafenib with an aminoisoquinoline moiety is a bioisosteric modification aimed at creating novel inhibitors. jst.go.jp

Scaffold Hopping : This is a more advanced form of bioisosterism where the core molecular scaffold is replaced by a structurally different one that maintains a similar 3D arrangement of key functional groups, thus preserving the interaction with the biological target. researchgate.net

By applying bioisosteric principles, chemists can systematically modify a starting molecule like this compound to optimize its profile as a potential drug candidate.

Applications in Materials Science

The unique electronic and photophysical properties of the isoquinoline ring system make it an attractive building block for advanced organic materials. fiveable.mewikipedia.org Its planar aromatic structure allows for strong π-stacking interactions, which are crucial for charge transport in organic electronic devices. fiveable.me

Organic Light-Emitting Diodes (OLEDs) and Electronic Materials

Isoquinoline derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs). chemicalbook.com In an OLED, organic materials are used to form an emissive layer that converts electrical energy into light. The color and efficiency of the emission are determined by the molecular structure of the organic compounds used. chemicalbook.com

Derivatives of isoquinoline and its isomer, quinoline, have been employed as:

Emitting Materials : By modifying the substituents on the isoquinoline ring, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be tuned. This allows for the generation of light across the visible spectrum, from blue to red.

Electron Transport Materials : The nitrogen atom in the isoquinoline ring gives it electron-accepting properties, making these derivatives suitable for use in electron transport layers (ETLs) within the OLED device structure.

Host Materials : In some OLED architectures, a luminescent guest molecule (dopant) is dispersed in a host matrix. Isoquinoline derivatives can serve as host materials that facilitate energy transfer to the guest emitters.

The development of novel luminescent compounds, such as dihydrothieno[2,3-c]isoquinolines, highlights the ongoing interest in this scaffold for creating materials with unique photophysical properties for applications in lighting, displays, and fluorescent sensors. acs.org

Fluorescent Probes and Biological Imaging Agents

The intrinsic photophysical properties of the isoquinoline nucleus have made its derivatives a subject of significant interest in the development of fluorescent probes and biological imaging agents. mdpi.com The fluorescence of these compounds is highly dependent on the nature and position of substituents on the heterocyclic ring system. Modifications to the isoquinoline core can modulate key properties such as absorption and emission wavelengths, fluorescence quantum yield, and Stokes shift, making them tunable for specific biological applications. mdpi.comresearchgate.net

Derivatives of isoquinoline are explored for their potential as fluorescent probes in biological imaging, which can aid in visualizing cellular processes. chemimpex.com For instance, the introduction of a difluoroboranyl group into a 1-methylidene-3,4-dihydroisoquinoline core has led to a new family of fluorophores, known as boroisoquinolines, which exhibit efficient fluorescence in the 400–600 nm range with notably large Stokes shifts (>100 nm). nih.gov The presence of an electron-withdrawing nitro group, as seen in this compound, can significantly influence the photophysical properties, although in some isoquinoline derivatives, the nitro group has been found to be disadvantageous for fluorescence, quenching the signal. nih.gov However, the combination of the electron-withdrawing nitro group and the halogen atom on the conjugated system can be exploited in the rational design of probes for specific analytes or cellular environments. The development of probes based on natural products, which have structures optimized for interacting with biomolecules, provides an excellent starting point for creating fluorescent sensors. nih.gov

Research into isoquinoline-3-amine derivatives has shown that they exhibit fluorescent properties and can serve as potential fluorophores. mdpi.com The quantum yield of these derivatives is sensitive to their chemical structure; for example, 1-(isoquinolin-3-yl)azetidin-2-one shows a high quantum yield (0.963), which is attributed to its rigid four-membered ring structure that restricts rotation and stabilizes the molecule. mdpi.com This highlights the principle that structural rigidity can enhance fluorescence efficiency. Therefore, derivatization of this compound to create more rigid structures could be a viable strategy for developing novel fluorescent probes.

| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Key Structural Feature | Reference |

|---|---|---|---|---|---|

| 1-(isoquinolin-3-yl)azetidin-2-one | 356 | Not Specified | 0.963 | Rigid four-membered lactam ring | mdpi.com |

| 1-(isoquinolin-3-yl)imidazolidin-2-one | 377 | Not Specified | Not Specified | Five-membered lactam ring | mdpi.com |

| N-methyl-1-(isoquinolin-3-yl)imidazolidin-2-one | 380 | 448 | 0.479 | N-methylation of imidazolidinone derivative | mdpi.com |

| Boroisoquinolines | Not Specified | 400-600 | Not Specified | Difluoroboranyl group in dihydroisoquinoline core | nih.gov |

Nonlinear Optical (NLO) Materials

Derivatives of this compound are being investigated as potential nonlinear optical (NLO) materials. NLO materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for applications in optical computing, data storage, and optical switching. nih.govnih.gov The NLO response in organic molecules is often associated with a "push-pull" electronic structure, where an electron-donating group and an electron-accepting group are connected by a π-conjugated system. wiley.comresearchgate.net This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, leading to a large change in the molecule's dipole moment and consequently a high second-order NLO response (first hyperpolarizability, β).

The this compound scaffold is well-suited for this purpose. The nitro group (-NO₂) is a strong electron-accepting group, while the isoquinoline ring system provides the conjugated backbone. The bromine atom (-Br) can further modify the electronic properties of the molecule. By attaching suitable electron-donating groups at other positions of the isoquinoline ring, a classic push-pull chromophore can be created. The relationship between the chemical structure and the NLO properties is a key area of research, as material engineering allows for the optimization of these features. researchgate.net

Theoretical and experimental studies on similar heterocyclic systems, such as pyrazoline and quinoline derivatives, have demonstrated that molecular structure significantly influences NLO activity. semanticscholar.org Factors like the strength of the donor and acceptor groups and the length and nature of the π-conjugated bridge are critical in enhancing the NLO response. nih.gov For instance, studies on various chromophores have shown that strategic placement of donor and acceptor groups can lead to materials with NLO properties significantly greater than standard materials like urea. nih.govsemanticscholar.org The development of such organic NLO materials is driven by their potential for fast response times and high molecular plasticity compared to inorganic counterparts. nih.gov

| Molecular Feature | Role in NLO Response | Example in this compound Context |

|---|---|---|

| Electron-Accepting Group | Creates charge asymmetry and facilitates intramolecular charge transfer (ICT). | Nitro group (-NO₂) |

| π-Conjugated System | Acts as a bridge to transmit the electronic effect between donor and acceptor groups. | Isoquinoline ring system |

| Electron-Donating Group | Initiates the charge transfer process by "pushing" electrons into the π-system. | Could be synthetically added (e.g., -NH₂, -OR) |

| Non-centrosymmetric Structure | A prerequisite for observing second-order NLO effects in bulk materials. | Achievable through molecular design and crystal engineering. |

Environmental and Biological Fate Studies

Biodegradation Pathways and Microbial Metabolism

The environmental fate of this compound is influenced by microbial degradation. As a nitroaromatic and heterocyclic compound, its biodegradation is expected to follow pathways observed for similar molecules. nih.govnih.gov Nitroaromatic compounds are generally recalcitrant to biodegradation due to the electron-withdrawing nature of the nitro group, which makes the aromatic ring resistant to oxidative attack. nih.govcswab.org However, numerous microorganisms have evolved pathways to utilize these compounds as sources of carbon, nitrogen, and energy. nih.govasm.org

Microbial degradation of nitroaromatics can proceed under both aerobic and anaerobic conditions. nih.govslideshare.net

Anaerobic Pathways: Under anaerobic conditions, the initial step is typically the reduction of the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group by nitroreductase enzymes. nih.govslideshare.net These resulting aromatic amines may be more susceptible to further degradation or may unfortunately be carcinogenic. nih.gov Complete mineralization by a single anaerobic strain is rare. slideshare.net